

# ODM-203 formulation challenges for oral administration

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## Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477

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## ODM-203 Oral Formulation Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of ODM-203.

### Troubleshooting Guide

Researchers may encounter several challenges during the oral formulation of ODM-203. This guide provides potential solutions to common issues.

#### Issue 1: Low and Variable Oral Bioavailability

**Problem:** Inconsistent and low absorption of ODM-203 after oral administration in preclinical or clinical studies.

**Potential Causes & Solutions:**

Potential Cause	Proposed Solution	Experimental Protocol
Poor aqueous solubility	The low solubility of ODM-203 in gastrointestinal fluids limits its dissolution and subsequent absorption.	<p>Solubility Enhancement:</p> <ul style="list-style-type: none"><li>• Amorphous Solid Dispersions (ASDs): Disperse ODM-203 in a polymer matrix to create a higher energy amorphous form. Common polymers include HPMC, HPMC-AS, PVP, and Soluplus®. Prepare ASDs using spray drying or hot-melt extrusion.</li><li>• Lipid-Based Formulations: Formulate ODM-203 in self-emulsifying drug delivery systems (SED DS) or self-microemulsifying drug delivery systems (SMED DS) to improve solubilization in the GI tract.<sup>[1]</sup></li><li>• Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles, thereby enhancing dissolution rate according to the Noyes-Whitney equation.<sup>[2]</sup></li></ul>
Food Effect	The presence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), impacting drug dissolution and absorption. Clinical data indicates that a 400 mg tablet of ODM-203 is administered with food. <sup>[3]</sup>	Food Effect Study: Conduct in-vivo pharmacokinetic studies in animal models (e.g., rats, dogs) under both fed and fasted conditions to characterize the food effect. A positive food effect may guide the decision to recommend administration with meals.

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First-Pass Metabolism	ODM-203 may be subject to significant metabolism in the liver or gut wall, reducing the amount of active drug reaching systemic circulation.	<b>Metabolic Stability</b> Assessment:• In-vitro studies: Use liver microsomes or hepatocytes to determine the metabolic stability of ODM-203.• In-vivo studies: Conduct pharmacokinetic studies with intravenous administration to determine the absolute bioavailability and clearance mechanisms.
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## Issue 2: Formulation Instability

Problem: Physical or chemical degradation of the ODM-203 formulation during manufacturing or storage.

Potential Causes & Solutions:

Potential Cause	Proposed Solution	Experimental Protocol
Crystallization of Amorphous Form	The amorphous form of ODM-203 in an ASD may revert to a more stable, less soluble crystalline form over time, especially under high humidity and temperature.	Stability Studies:Conduct accelerated stability studies (e.g., 40°C/75% RH) on the formulation. Monitor for changes in crystallinity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The choice of polymer and drug loading in the ASD is critical for stability.
Chemical Degradation	ODM-203 may be susceptible to hydrolysis, oxidation, or other degradation pathways, especially in the presence of certain excipients.	Excipient Compatibility Studies:Mix ODM-203 with individual excipients and store under stressed conditions (e.g., elevated temperature and humidity). Analyze the mixtures at various time points using a stability-indicating HPLC method to identify any degradation products.

## Frequently Asked Questions (FAQs)

Q1: What is the rationale for switching from a capsule to a tablet formulation for ODM-203?

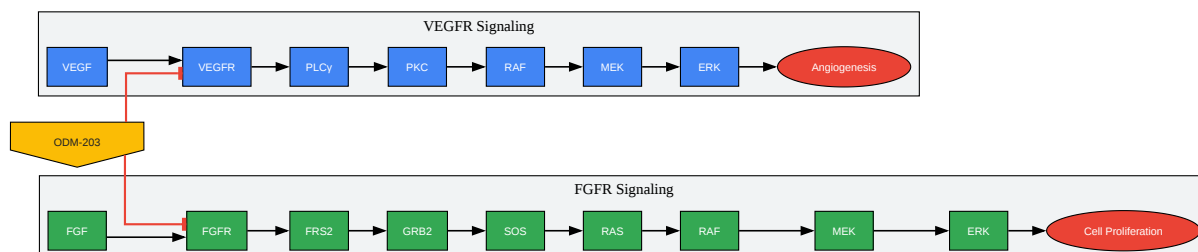
A1: Clinical trial data indicates that a 600 mg capsule of ODM-203 resulted in similar plasma exposure to a 400 mg tablet formulation.<sup>[4][5]</sup> This suggests that the tablet formulation likely offers improved bioavailability. This is a common goal in pharmaceutical development, especially for poorly soluble compounds, as it can lead to a lower required dose, potentially reducing dose-dependent side effects and manufacturing costs. The tablet formulation may incorporate advanced formulation strategies like amorphous solid dispersions or particle size reduction to enhance dissolution.

Q2: What are the known adverse effects of orally administered ODM-203 that could be related to its formulation?

A2: The most common treatment-related adverse events reported in clinical trials were an increase in bilirubin and diarrhea.[3][6] While the bilirubin increase is linked to the inhibition of the UGT1A1 enzyme by ODM-203, gastrointestinal side effects like diarrhea can sometimes be exacerbated by the formulation, particularly with high doses of poorly soluble drugs or the use of certain excipients in enabling formulations like SEDDS.[6]

Q3: What are the key signaling pathways inhibited by ODM-203?

A3: ODM-203 is a selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[7][8][9] By inhibiting these receptor tyrosine kinases, ODM-203 can block downstream signaling pathways involved in tumor cell proliferation and angiogenesis.

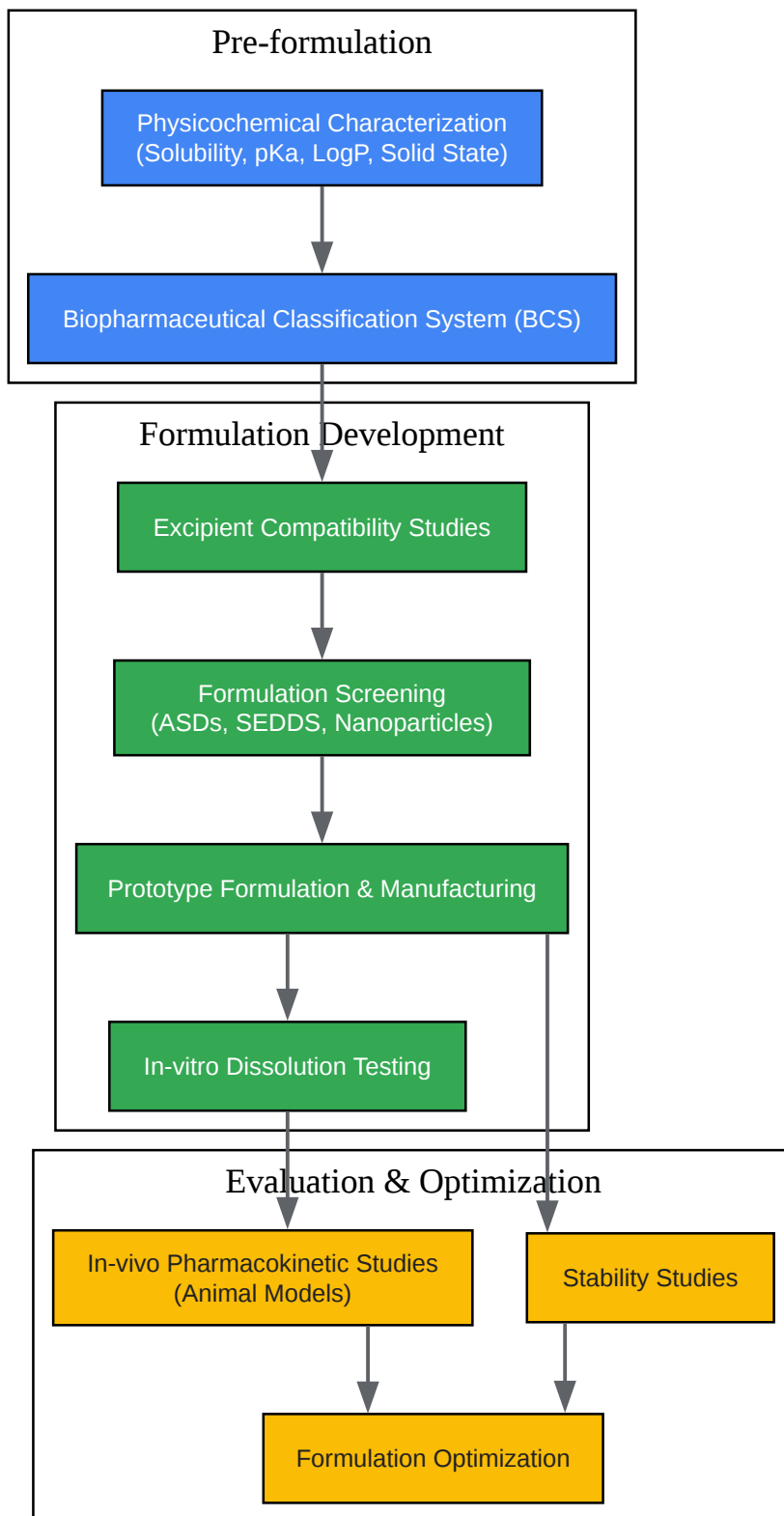


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Caption: Simplified signaling pathways inhibited by ODM-203.

Q4: What is a typical experimental workflow for developing an oral formulation for a poorly soluble compound like ODM-203?

A4: A general workflow would involve pre-formulation studies, formulation screening, and optimization, followed by in-vivo evaluation.



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Caption: Experimental workflow for oral formulation development.

## Data Summary

Table 1: In-vitro Inhibitory Activity of ODM-203

Target	IC <sub>50</sub> (nM)
FGFR1	11
FGFR2	16
FGFR3	6
FGFR4	35
VEGFR1	26
VEGFR2	9
VEGFR3	5
Data sourced from biochemical assays.[7][9]	

Table 2: Cellular Activity of ODM-203

Cell Line/Assay	IC <sub>50</sub> (nM)
H1581 (FGFR-dependent)	50-150
SNU16 (FGFR-dependent)	50-150
RT4 (FGFR-dependent)	50-150
VEGFR-induced tube formation	33
Data from cellular proliferation and tube formation assays.[9][10]	

## Experimental Protocols

### Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

- **Solvent Selection:** Identify a common solvent system in which both ODM-203 and the selected polymer (e.g., HPMC-AS) are soluble. A mixture of dichloromethane and methanol is often a good starting point.
- **Solution Preparation:** Dissolve ODM-203 and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
- **Spray Drying:** Atomize the solution into a drying chamber with controlled temperature and gas flow. The solvent rapidly evaporates, leaving behind a solid dispersion of amorphous ODM-203 in the polymer matrix.
- **Powder Collection:** Collect the dried powder from the cyclone separator.
- **Characterization:** Analyze the resulting powder for drug loading, amorphous content (by XRPD), and dissolution performance.

### Protocol 2: In-vitro Dissolution Testing of an ODM-203 Formulation

- **Apparatus:** Use a USP Apparatus 2 (paddle) dissolution bath.
- **Media:** Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).
- **Procedure:**
  - Place the ODM-203 formulation (e.g., a tablet or capsule containing the ASD) into the dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.
  - Rotate the paddle at a specified speed (e.g., 75 rpm).
  - Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
  - Replace the withdrawn volume with fresh medium.
- **Analysis:** Analyze the concentration of ODM-203 in the collected samples using a validated HPLC method. Plot the percentage of drug dissolved against time to generate a dissolution

profile.

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